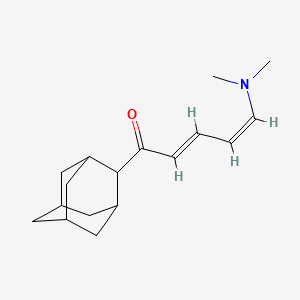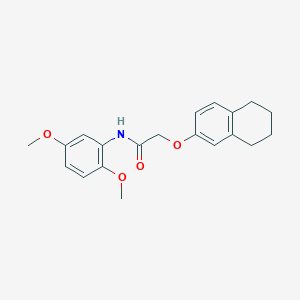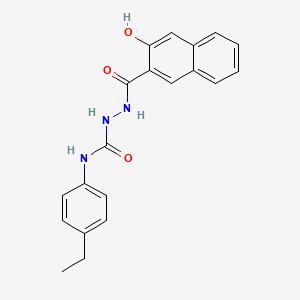
1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one, also known as memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used as a medication for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Applications De Recherche Scientifique
Memantine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in patients with Alzheimer's disease, as well as reduce symptoms of Parkinson's disease and multiple sclerosis. Memantine has also been investigated for its potential use in treating depression, anxiety, and addiction.
Mécanisme D'action
Memantine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one reduces the excessive activation of glutamate receptors, which can lead to neuronal damage and death. Memantine also modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Memantine also reduces oxidative stress and inflammation, which can lead to neuronal damage and death. Additionally, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has been shown to increase the density of dendritic spines, which are involved in synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively block this receptor and study its effects on neuronal function and behavior. However, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one can also have off-target effects on other receptors and ion channels, which can complicate experimental results. Additionally, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has a long half-life and can accumulate in the brain, which can make it difficult to control the timing and duration of its effects.
Orientations Futures
There are several potential future directions for research on 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. For example, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has been shown to enhance the effects of acetylcholinesterase inhibitors in Alzheimer's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can avoid the off-target effects of 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. Finally, there is ongoing research on the role of the NMDA receptor in various neurological disorders, which may lead to new therapeutic targets for 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one and other drugs.
Méthodes De Synthèse
The synthesis of 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one involves the reaction of 1-adamantylamine with 2,4-pentanedione to form 1-(1-adamantyl)-2,4-pentanedione, which is then reacted with dimethylamine to form 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. This synthesis method was first reported in 1968 by Eli Lilly and Company.
Propriétés
IUPAC Name |
(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-18(2)6-4-3-5-16(19)17-14-8-12-7-13(10-14)11-15(17)9-12/h3-6,12-15,17H,7-11H2,1-2H3/b5-3+,6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSBLFBMITZSOA-UZNMPDEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC(=O)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C=C\C(=O)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5218325.png)


![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5218335.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline](/img/structure/B5218371.png)
![4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B5218373.png)
![2-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B5218395.png)
![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)

![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)